Abt-702

描述

Overview of Adenosine (B11128) Kinase Inhibitors in Biomedical Research

Adenosine kinase (ADK) is a crucial enzyme that regulates the concentration of adenosine in and around cells. news-medical.netwikipedia.org It does this by converting adenosine into adenosine monophosphate (AMP). news-medical.netwikipedia.org This process is a key part of the purine (B94841) salvage pathway, which helps maintain a cell's energy balance. patsnap.com

Adenosine itself is an important signaling molecule involved in a wide range of physiological processes. patsnap.com It has known anti-inflammatory, neuroprotective, and analgesic (pain-relieving) properties. patsnap.comapexbt.com By inhibiting the action of ADK, the levels of adenosine can be increased, which in turn enhances its natural beneficial effects. patsnap.com This makes ADK inhibitors a promising class of compounds for therapeutic development. news-medical.netpatsnap.com

The potential applications for adenosine kinase inhibitors are broad. In the central nervous system, elevated adenosine levels can have a calming effect on neuronal excitability, which is why ADK inhibitors have been investigated for conditions like epilepsy. news-medical.netwikipedia.org In the context of tissue injury and inflammation, increased adenosine can help reduce the inflammatory response and pain signaling. apexbt.comsigmaaldrich.com Furthermore, ADK inhibitors are being explored for their potential in cardiovascular diseases, where they might offer protection to the heart muscle, and in immunology for managing autoimmune and chronic inflammatory conditions. patsnap.com

A key advantage of using ADK inhibitors is that they enhance the body's natural, localized response to stress or injury, rather than causing widespread activation of adenosine receptors, which could lead to more side effects. news-medical.netmedchemexpress.com

Rationale for Investigating ABT-702 dihydrochloride (B599025) as a Preclinical Research Compound

This compound dihydrochloride emerged as a compound of interest for preclinical research due to its specific characteristics as a potent and highly selective adenosine kinase inhibitor. apexbt.comsigmaaldrich.comrndsystems.com It is a non-nucleoside inhibitor, which means its chemical structure is not similar to adenosine, a factor that can contribute to its selectivity. apexbt.com

The primary rationale for its investigation lies in its potential as an analgesic and anti-inflammatory agent. apexbt.comsigmaaldrich.com Preclinical studies have shown that this compound is effective in animal models of pain and inflammation. apexbt.comrndsystems.com

Key research findings that have spurred interest in this compound include:

High Potency: this compound is a very potent inhibitor of adenosine kinase, with an IC50 value of 1.7 nM. apexbt.commedchemexpress.comselleckchem.com The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Selectivity: The compound is significantly more selective for adenosine kinase compared to other related biological targets, such as adenosine receptors (A1, A2A, A3), the adenosine transporter, and adenosine deaminase. sigmaaldrich.comrndsystems.commedchemexpress.com This selectivity is a desirable trait in a research compound as it reduces the likelihood of off-target effects.

Broad Species Activity: this compound has been shown to be similarly potent in inhibiting adenosine kinase from various species, including humans, monkeys, dogs, rats, and mice, which makes it a valuable tool for translational research. sigmaaldrich.commedchemexpress.com

Cellular Activity: The compound can effectively penetrate cell membranes to inhibit adenosine kinase within the cell, as demonstrated in studies with human neuroblastoma cells. medchemexpress.comtargetmol.com

Oral Bioavailability: Research has shown that this compound is orally active, meaning it can be administered orally and still produce its intended biological effects in animal models. apexbt.commedchemexpress.com This is a significant advantage for a compound being considered for further development.

These characteristics established this compound as a strong candidate for preclinical studies to explore the therapeutic potential of adenosine kinase inhibition.

Research Findings on this compound

The following tables summarize key data from preclinical research on this compound.

Table 1: In Vitro Potency of this compound

| Target | Species/Cell Line | IC50 |

|---|---|---|

| Adenosine Kinase | Rat Brain | 1.7 nM medchemexpress.com |

| Adenosine Kinase | Human Placenta | 1.5 nM sigmaaldrich.commedchemexpress.com |

| Adenosine Kinase | Monkey, Dog, Rat, Mouse Brain | 1.5 nM sigmaaldrich.commedchemexpress.com |

Table 2: In Vivo Efficacy of this compound in Mouse Pain Models

| Pain Model | Administration Route | ED50 |

|---|---|---|

| Hot-Plate Test (Thermal Pain) | Intraperitoneal | 8 µmol/kg medchemexpress.comtargetmol.com |

| Hot-Plate Test (Thermal Pain) | Oral | 65 µmol/kg medchemexpress.comtargetmol.com |

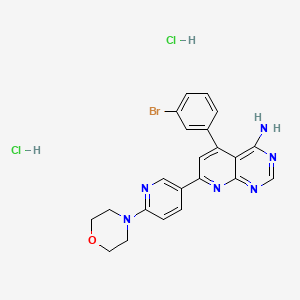

Structure

3D Structure

属性

CAS 编号 |

214697-26-4 |

|---|---|

分子式 |

C22H19BrN6O |

分子量 |

463.3 g/mol |

IUPAC 名称 |

5-(3-bromophenyl)-7-(6-morpholin-4-yl-3-pyridinyl)pyrido[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C22H19BrN6O/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29/h1-5,10-13H,6-9H2,(H2,24,26,27,28) |

InChI 键 |

RQCXKDWOCUJWQZ-UHFFFAOYSA-N |

规范 SMILES |

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N |

同义词 |

4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido(2,3-d)pyrimidine ABT 702 ABT-702 ABT702 pyrido(2,3-d)pyrimidin-4-amine, 5-(3-bromophenyl)-7-(6-(4-morpholinyl)-3-pyridinyl)- |

产品来源 |

United States |

Mechanistic Insights into Adenosine Kinase Inhibition by Abt 702 Dihydrochloride

Molecular Basis of Adenosine (B11128) Kinase Inhibition

The inhibitory action of ABT-702 dihydrochloride (B599025) is characterized by its high specificity and potency for adenosine kinase, coupled with a favorable selectivity profile against other components of the purinergic system.

Specificity and Potency Against Adenosine Kinase Isoforms

This compound dihydrochloride demonstrates remarkable potency as an inhibitor of adenosine kinase, with a reported IC50 value of 1.7 nM. nih.govnih.govnih.govresearchgate.netmdpi.com Kinetic studies have revealed that its mechanism of inhibition is competitive with respect to adenosine, indicating that it vies for the same binding site on the enzyme. frontiersin.org

The compound exhibits equipotent inhibition across a range of adenosine kinase isoforms from various species. Research has shown an IC50 of approximately 1.5 ± 0.3 nM for the inhibition of native human placental AK, as well as two human recombinant isoforms, AKlong and AKshort. nih.govfrontiersin.orgwaocp.org This high potency extends to adenosine kinase derived from the brains of several species, including monkey, dog, rat, and mouse. nih.govfrontiersin.orgwaocp.org Furthermore, this compound potently inhibits rat brain cytosolic AK with an IC50 of 1.7 nM. nih.govnih.gov In a cellular context, it has been shown to inhibit AK activity in intact cultured IMR-32 human neuroblastoma cells with an IC50 of 51 nM, demonstrating its ability to penetrate cell membranes and act on its intracellular target. nih.govnih.govwaocp.org

Table 1: Potency of this compound Dihydrochloride Against Various Adenosine Kinase Isoforms

| Isoform/Source | IC50 Value |

|---|---|

| Adenosine Kinase (General) | 1.7 nM |

| Human Placental AK (native) | 1.5 ± 0.3 nM |

| Human Recombinant AKlong | 1.5 ± 0.3 nM |

| Human Recombinant AKshort | 1.5 ± 0.3 nM |

| Rat Brain Cytosolic AK | 1.7 nM |

| Monkey, Dog, Rat, and Mouse Brain AK | 1.5 ± 0.3 nM |

| IMR-32 Human Neuroblastoma Cells (intact) | 51 nM |

Differential Selectivity Profile

A key feature of this compound dihydrochloride is its high degree of selectivity for adenosine kinase over other components of the purinergic signaling system. nih.govnih.govnih.govresearchgate.netmdpi.com It displays several orders of magnitude greater selectivity for AK compared to adenosine A1, A2A, and A3 receptors, the adenosine transporter, and adenosine deaminase. nih.govnih.govfrontiersin.orgyoutube.com This selectivity ensures that its pharmacological effects are primarily due to the inhibition of adenosine kinase and the subsequent increase in endogenous adenosine levels, rather than direct interaction with other purinergic targets. Specifically, the selectivity for AK is reported to be 1300- to 7700-fold higher than for a range of other neurotransmitter and peptide receptors, ion channels, and enzymes. frontiersin.org

Table 2: Selectivity Profile of this compound Dihydrochloride

| Target | Selectivity |

|---|---|

| Adenosine A1 Receptor | Highly Selective for AK |

| Adenosine A2A Receptor | Highly Selective for AK |

| Adenosine A3 Receptor | Highly Selective for AK |

| Adenosine Transporter | Highly Selective for AK |

| Adenosine Deaminase | Highly Selective for AK |

Modulation of Endogenous Adenosine Homeostasis

By inhibiting the primary metabolic pathway of adenosine, this compound dihydrochloride significantly alters the balance of this crucial nucleoside, leading to elevated extracellular concentrations and enhanced purinergic signaling.

Impact on Extracellular Adenosine Concentrations

The inhibition of adenosine kinase by this compound leads to an accumulation of intracellular adenosine, which is then transported out of the cell, resulting in increased extracellular adenosine concentrations. nih.govembopress.org This elevation of adenosine is particularly pronounced at sites of tissue injury and inflammation, a phenomenon described as "site and event-specific." frontiersin.orgnih.gov For instance, studies have shown that this compound treatment leads to a demonstrable release of adenosine from the spinal cord, an effect that can be measured by high-performance liquid chromatography (HPLC). nih.gov This localized increase in adenosine is a key aspect of the compound's mechanism of action.

Consequences for Purinergic Signaling Pathways

The this compound-induced elevation of extracellular adenosine leads to the enhanced activation of purinergic signaling pathways, primarily through the stimulation of adenosine receptors. The specific downstream effects are dependent on the receptor subtypes present in a given tissue.

The antinociceptive effects of this compound, for example, are largely mediated by the activation of adenosine A1 receptors. frontiersin.org This activation in the spinal cord leads to the inhibition of nociceptive pathways. nih.gov The anti-inflammatory properties of this compound have been linked to the activation of adenosine A2A receptors. nih.gov In models of diabetic retinopathy, the anti-inflammatory effect of this compound was associated with the attenuation of TNF-α release from microglial cells, an effect that was blocked by an A2A receptor antagonist. nih.gov

Furthermore, the increased adenosine signaling resulting from this compound treatment can influence other significant cellular pathways. For instance, in the context of promoting β-cell replication, the mechanism is thought to involve the activation of the mTOR signaling pathway. mdpi.com In cardiac tissue, the sustained increase in adenosine signaling due to this compound can lead to cardioprotective effects. embopress.org These diverse downstream consequences underscore the critical role of adenosine as a signaling molecule and the potent ability of this compound to modulate these pathways through the targeted inhibition of adenosine kinase.

Preclinical Pharmacological Efficacy and Therapeutic Applications of Abt 702 Dihydrochloride

Antinociceptive and Analgesic Effects

ABT-702 has shown robust antinociceptive and analgesic effects in various animal models, highlighting its potential as a therapeutic agent for different pain states. nih.govnih.gov

In models of acute somatic pain, this compound has demonstrated significant efficacy. In the mouse hot-plate test, a model of acute thermal nociception, this compound produced a dose-dependent reduction in pain response. nih.govmedchemexpress.cnmedchemexpress.comprobechem.com Similarly, in the phenyl-p-quinone-induced abdominal constriction assay in mice, a model of persistent chemical pain, this compound also exhibited dose-dependent antinociceptive effects, indicating its effectiveness against visceral pain. nih.govmedchemexpress.cnprobechem.com

| Nociceptive Model | Route of Administration | ED₅₀ (μmol/kg) |

|---|---|---|

| Hot-Plate Test | Intraperitoneal (i.p.) | 8 nih.govmedchemexpress.cn |

| Hot-Plate Test | Oral (p.o.) | 65 nih.govmedchemexpress.cn |

| Abdominal Constriction Assay | Intraperitoneal (i.p.) | 2 medchemexpress.cn |

This compound has proven to be particularly potent in models of inflammatory pain. In rats with carrageenan-induced thermal hyperalgesia, a widely used model of inflammatory pain, orally administered this compound was highly effective at suppressing nociception. nih.gov It was also effective in the formalin test, a model of persistent inflammatory pain. nih.gov Furthermore, in a rat adjuvant arthritis model, this compound significantly inhibited arthritis as measured by paw volume. nih.gov Electrophysiological studies in rats with carrageenan-induced inflammation showed that this compound inhibited C-fibre evoked responses, wind-up, and post-discharge of dorsal horn neurons. nih.govnih.gov

| Inflammatory Model | Effect | ED₅₀ (μmol/kg) |

|---|---|---|

| Carrageenan-Induced Thermal Hyperalgesia | Suppression of nociception | 5 (p.o.) nih.gov |

| Carrageenan-Induced Paw Edema | Reduction of edema | 70 (p.o.) nih.gov |

The efficacy of this compound extends to neuropathic pain models, which are often resistant to standard analgesics. In rats with tactile allodynia resulting from L5/L6 spinal nerve ligation or streptozotocin-induced diabetes, this compound was effective in alleviating neuropathic pain behaviors. nih.gov Electrophysiological recordings from spinal nerve ligated (SNL) rats revealed that this compound produced a marked and significantly greater inhibition of mechanically and thermally evoked responses, as well as post-discharge, wind-up, and C-fibre evoked responses in wide dynamic range (WDR) neurons compared to sham-operated controls. nih.govnih.gov This suggests an enhanced role for the endogenous adenosine (B11128) system in neuropathic pain states that can be therapeutically targeted by AK inhibition. nih.gov

The antinociceptive effects of this compound are mediated through the activation of adenosine receptors. nih.govnih.gov Studies have shown that the analgesic effects of this compound in the mouse hot-plate assay were blocked by the non-selective adenosine receptor antagonist theophylline (B1681296) and the A₁-selective antagonist cyclopentyltheophylline. nih.gov In contrast, a peripherally selective adenosine receptor antagonist, 8-(p-sulfophenyl)-theophylline, did not block the antinociceptive effects of this compound, suggesting that its analgesic actions are primarily mediated by central adenosine A₁ receptors. nih.gov The lack of blockade by the A₂A-selective antagonist 3,7-dimethyl-1-propargylxanthine (B14051) further specifies the involvement of the A₁ receptor subtype. nih.gov The antinociceptive effects were also not blocked by the opioid antagonist naloxone, indicating a non-opioid mechanism of action. nih.govnih.gov

Anti-inflammatory Actions

In addition to its analgesic properties, this compound exhibits significant anti-inflammatory effects, which are also attributed to the potentiation of endogenous adenosine signaling.

In a rat model of adjuvant-induced arthritis, this compound not only reduced clinical signs of arthritis but also provided chondroprotection by suppressing the gene expression of matrix metalloproteinases such as collagenase and stromelysin in the joint tissue. nih.gov This protective effect was associated with a decrease in the binding activity of the transcription factors activator protein-1 (AP-1) and nuclear factor-kappaB (NF-κB), which are crucial for the expression of inflammatory genes. nih.gov

In a model of diabetic retinopathy, treatment with this compound attenuated retinal inflammation. nih.gov Diabetic mice treated with this compound showed lower levels of inflammatory markers including Iba-1 (a marker for microglial activation), TNF-α, and ICAM1 compared to vehicle-treated controls. nih.gov

| Model | Mediator/Gene | Effect |

|---|---|---|

| Rat Adjuvant Arthritis | Collagenase Gene Expression | Suppressed nih.gov |

| Rat Adjuvant Arthritis | Stromelysin Gene Expression | Suppressed nih.gov |

| Diabetic Retinopathy in Mice | Iba-1 | Down-regulated nih.gov |

| Diabetic Retinopathy in Mice | TNF-α | Down-regulated nih.gov |

| Diabetic Retinopathy in Mice | ICAM1 | Down-regulated nih.gov |

Efficacy in Models of Chronic Inflammatory Diseases (e.g., rat adjuvant arthritis)

This compound has demonstrated significant efficacy in preclinical models of chronic inflammatory disease, particularly in the rat adjuvant arthritis (AA) model, which shares immunological aspects with human rheumatoid arthritis. In studies, treatment with this compound significantly inhibited the clinical, radiographic, and histologic signs of chronic inflammatory arthritis. cureepilepsy.org When administered to rats immunized with complete Freund's adjuvant, this compound markedly reduced paw volume, a key clinical indicator of arthritis severity. cureepilepsy.org

Beyond the observable clinical signs, histological and radiographic analysis revealed that this compound treatment significantly decreased the destruction of bone and cartilage in the affected joints. cureepilepsy.org The mechanism behind this chondroprotection is linked to the suppression of matrix metalloproteinase gene expression. Specifically, this compound was shown to suppress the expression of collagenase and stromelysin. cureepilepsy.org This effect is associated with a reduction in the binding activity of the transcription factors activator protein-1 (AP-1) and nuclear factor-kappaB (NF-κB), which are crucial in the inflammatory cascade. cureepilepsy.org The anti-inflammatory effects of this compound were attenuated by the co-administration of the adenosine receptor antagonist theophylline, indicating that the therapeutic action is mediated through the increased local concentration of endogenous adenosine. cureepilepsy.org

Table 1: Effects of this compound in Rat Adjuvant Arthritis Model

| Parameter Assessed | Effect of this compound Treatment | Associated Molecular Changes |

|---|---|---|

| Paw Volume | Significantly inhibited | N/A |

| Bone and Cartilage Destruction | Significantly decreased (histologic & radiographic evidence) | Suppressed collagenase and stromelysin gene expression |

| Transcription Factor Activity | Decreased | Reduced activator protein-1 (AP-1) and nuclear factor-kappaB (NF-κB) binding activity |

Role in Mitigating Tissue Edema and Inflammation

The anti-inflammatory properties of this compound extend to its ability to mitigate tissue edema in acute inflammatory models. In the carrageenan-induced paw edema model in rats, orally administered this compound was shown to be effective in reducing this hallmark of acute inflammation. nih.gov This effect is consistent with its mechanism of action, which involves inhibiting adenosine kinase to increase local adenosine concentrations. Adenosine is a known anti-inflammatory autocoid released at sites of tissue injury. cureepilepsy.org

Furthermore, in a model of lipopolysaccharide (LPS)-induced acute lung injury, the inhibition of adenosine kinase led to diminished neutrophil migration and improved epithelial barrier function, suggesting a role in reducing inflammatory edema in pulmonary tissues. frontiersin.org Studies in models of diabetic retinopathy also show that this compound treatment leads to lower signs of retinal inflammation. nih.gov These findings collectively highlight the role of this compound in counteracting the fluid accumulation and inflammatory processes characteristic of tissue edema.

Modulation of Immune Cell Activity and Migration

This compound influences the activity and migration of immune cells, which is a key component of its anti-inflammatory effects. By inhibiting adenosine kinase, this compound increases extracellular adenosine, which can modulate immune responses. In models of acute lung injury, adenosine kinase inhibition was found to significantly diminish the transepithelial migration of neutrophils, a critical event in the inflammatory response. frontiersin.org

In the context of neuroinflammation, this compound has been shown to reduce the activation of microglia, the resident immune cells of the central nervous system. In a model of traumatic optic neuropathy, this compound treatment significantly reduced the expression of Iba-1, a marker for microglial activation. cureepilepsy.orgcureepilepsy.org Furthermore, in cultured mouse microglia cells activated with LPS, this compound attenuated the phosphorylation of ERK1/2 and p38, key signaling molecules in the inflammatory MAP Kinase pathway. cureepilepsy.orgingentaconnect.com In diabetic retinopathy models, this compound treatment also resulted in lower signs of inflammation, and its effect was linked to the modulation of TNF-α release from microglial cells. nih.gov

Neuroprotective and Neuromodulatory Properties

Impact on Neuronal Excitability and Activity (e.g., dorsal horn neurons, spinal NMDA polysynaptic nociceptive pathway)

This compound demonstrates significant neuromodulatory effects by impacting the excitability and activity of spinal neurons involved in pain processing. Electrophysiological studies in rats have shown that this compound can inhibit the responses of wide dynamic range (WDR) neurons in the dorsal horn of the spinal cord. nih.govnih.gov In models of both inflammatory (carrageenan-induced) and neuropathic (spinal nerve ligation) pain, subcutaneous administration of this compound produced a marked inhibition of noxious evoked neuronal activity. nih.govnih.gov

Specifically, this compound was found to inhibit the postdischarge, wind-up, and C-fibre evoked responses in both pain models. nih.govnih.gov The compound also reduced mechanical and thermal evoked responses in the neuropathic pain model. nih.govnih.gov Further investigation into its spinal mechanism revealed that this compound inhibits slow ventral root potentials (sVRPs) within the nociceptive pathway more potently than it affects monosynaptic reflex potentials in the motor pathway. youtube.com This inhibitory action is mediated by the release of adenosine from the spinal cord via equilibrative nucleoside transporters (ENTs), which then activates adenosine A1 receptors. youtube.com This preferential inhibition of nociceptive pathways suggests a targeted effect on pain-transmitting neurons. youtube.com

Table 2: Electrophysiological Effects of this compound on Dorsal Horn Neurons

| Neuronal Response | Effect in Carrageenan Inflammation Model | Effect in Spinal Nerve Ligation (Neuropathic) Model |

|---|---|---|

| Postdischarge | Inhibition | Inhibition |

| Wind-up | Inhibition | Inhibition |

| C-fibre Evoked Response | Inhibition | Inhibition |

| Mechanical Evoked Response | Not specified | Reduced |

| Thermal Evoked Response | Not specified | Reduced |

Attenuation of Neuroinflammation and Oxidative Stress (e.g., in traumatic optic neuropathy, in activated microglia)

This compound exhibits potent neuroprotective properties by attenuating neuroinflammation and oxidative stress, particularly in the context of traumatic optic neuropathy (TON). cureepilepsy.orgingentaconnect.com In mouse models of TON, treatment with this compound provided a significant retinal-protective effect. This was demonstrated by a marked reduction in the expression of key inflammatory and stress-related markers. cureepilepsy.orgingentaconnect.com

The compound was shown to decrease the expression of pro-inflammatory cytokines like TNF-α and IL-6. cureepilepsy.org It also reduced the expression of Iba-1, indicating a suppression of microglial activation. cureepilepsy.orgcureepilepsy.org Crucially, this compound mitigated oxidative and nitrosative stress by reducing the expression of iNOS/nNOS and decreasing superoxide (B77818) anion generation and nitrotyrosine expression in retinal sections. cureepilepsy.orgingentaconnect.com In activated microglia, this compound also attenuated the activation of the p-ERK1/2 and p-P38 MAP kinase pathways, which are involved in the inflammatory response. cureepilepsy.orgingentaconnect.com These findings suggest that this compound protects against neuronal damage by suppressing the harmful inflammatory and oxidative processes mediated by activated microglia. cureepilepsy.org

Table 3: Neuroprotective Effects of this compound in Traumatic Optic Neuropathy Models

| Category | Marker | Effect of this compound Treatment |

|---|---|---|

| Inflammation | TNF-α | Reduced Expression |

| IL-6 | Reduced Expression | |

| Iba-1 (Microglial Activation) | Reduced Expression | |

| Oxidative/Nitrosative Stress | iNOS/nNOS | Reduced Expression |

| Superoxide Anion | Reduced Generation | |

| Nitrotyrosine | Reduced Expression | |

| Apoptosis | Caspase-3 | Reduced Expression |

Potential in Neurological Disorders (e.g., epilepsy, Parkinson's disease)

The inhibition of adenosine kinase is a therapeutic strategy with a strong theoretical rationale for the treatment of neurological disorders like epilepsy and Parkinson's disease. Elevating endogenous adenosine levels is known to have neuroprotective and anticonvulsant effects. However, based on the reviewed scientific literature, preclinical studies specifically evaluating the therapeutic efficacy of this compound in animal models of epilepsy or Parkinson's disease have not been extensively reported. While the broader class of adenosine kinase inhibitors has been investigated for these conditions, specific data on the potential of this compound in these particular neurological disorders is not available in the cited sources.

Influence on Sleep-Wake Cycles and Electroencephalographic Patterns

This compound, as an adenosine kinase inhibitor, plays a role in modulating sleep and wakefulness by increasing the extracellular levels of adenosine, an endogenous sleep factor. jtsm.org Research in rat models has demonstrated that this compound augments electroencephalographic (EEG) slow waves (0.5-4.5 Hz), which are characteristic of deep, non-rapid eye movement (NREM) sleep. jtsm.orgnih.gov Adenosine agonists are known to decrease wakefulness and promote deeper stages of slow-wave sleep (SWS), and conversely, adenosine receptor antagonists like caffeine (B1668208) increase wakefulness. nih.gov By inhibiting adenosine kinase, this compound effectively enhances the natural sleep-promoting actions of adenosine. jtsm.orgnih.gov This mechanism is consistent with findings that other adenosine kinase and deaminase inhibitors also decrease wakefulness and increase sleep, with the kinase inhibitor specifically increasing slow-wave activity within SWS. nih.gov

| Compound | Mechanism of Action | Observed Effect on EEG | Animal Model |

|---|---|---|---|

| This compound | Adenosine Kinase Inhibitor | Augments slow waves | Rats |

Retinal Protection and Optic Neuropathy Amelioration

The therapeutic potential of this compound extends to ocular conditions, particularly in the context of retinal and optic nerve damage. Studies have investigated its role in mitigating injury from traumatic optic neuropathy (TON) and in treating diabetic retinopathy. caymanchem.comnih.gov In models of diabetes, treatment with this compound was found to attenuate retinal inflammation. drugs.com Diabetic mice treated with this compound showed lower signs of inflammation, including reduced up-regulation of oxidative stress markers and inflammatory molecules like TNF-α and ICAM1, compared to untreated diabetic controls. drugs.com The mechanism involves the regulation of adenosine receptor signaling within the retina. drugs.com By inhibiting adenosine kinase, this compound may amplify the therapeutic effects of adenosine that accumulates at sites of injury or inflammation, thereby providing a neuroprotective effect. caymanchem.comdrugs.com

Effects on Cerebral Metabolism and Neuronal Activity (e.g., FDG PET studies)

The impact of this compound on neuronal activity and brain metabolism has been examined using 2-[18F]fluoro-2-deoxy-D-glucose (FDG) positron emission tomography (PET) scans. FDG-PET is a neuroimaging technique that measures the cerebral metabolic rate for glucose, providing an indicator of neuronal activity. bmj.com In one study, rats were administered this compound before undergoing an FDG PET scan to assess the regional effects of adenosine kinase inhibition on the brain. This research helps to understand how augmenting endogenous adenosine levels via this compound can influence neuronal function.

Cardiovascular System Modulation

Augmentation of Conducted Vasodilation

This compound has demonstrated significant effects on the cardiovascular system, particularly in enhancing conducted vasodilation. Conducted vasodilation is a critical mechanism for coordinating blood flow in the microvasculature to meet the metabolic demands of tissues. nih.gov In studies using models of heart failure with preserved ejection fraction (HFpEF), conducted vasodilation was found to be markedly reduced. nih.gov The application of this compound to isolated arterioles from both rats and humans augmented this impaired conducted vasodilation. nih.gov This effect is attributed to the inhibition of adenosine kinase, which increases the local concentration of the metabolic vasodilator adenosine, thereby facilitating a more robust vasodilatory response. nih.gov

Prevention of Left Ventricle Diastolic Dysfunction in Heart Failure Models

In preclinical models of heart failure with preserved ejection fraction (HFpEF), specifically in obese ZSF1 rats which develop left ventricle (LV) diastolic dysfunction, this compound has shown protective effects. nih.gov Chronic treatment with this compound prevented the development of LV diastolic dysfunction in these animals. nih.gov Furthermore, in a crossover study design, the administration of this compound improved existing LV diastolic function. nih.gov This therapeutic benefit is linked to the compound's ability to enhance conducted vasodilation, leading to improved tissue perfusion. nih.gov

| Cardiovascular Parameter | Effect of this compound Treatment | Underlying Mechanism |

|---|---|---|

| Conducted Vasodilation | Augmented | Increased local adenosine concentration |

| LV Diastolic Dysfunction | Prevented and Improved | Enhanced conducted vasodilation and tissue perfusion |

| Myocardial Perfusion | Improved (inferred from reduced hypoxia markers) | More efficient microvascular blood flow coordination |

Effects on Bone Metabolism

Induction of Osteoclastogenesis and Resorption Activity

This compound dihydrochloride (B599025), a potent and selective inhibitor of adenosine kinase (AK), has been investigated for its role in bone metabolism, particularly its influence on the formation and function of osteoclasts. Preclinical studies have demonstrated that the inhibition of AK by this compound can induce osteoclastogenesis, the process of osteoclast formation, and enhance their resorptive activity.

In vitro studies using bone marrow macrophages (BMMs), which are osteoclast precursor cells, have shown that treatment with this compound promotes their differentiation into mature osteoclasts. spandidos-publications.com This was observed through an increase in the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells, a key characteristic of mature osteoclasts. Furthermore, the osteoclasts formed in the presence of this compound exhibited enhanced bone resorption activity. spandidos-publications.com This suggests that adenosine kinase plays a crucial role in regulating osteoclast differentiation and function, and its inhibition by this compound can shift the balance towards increased bone resorption.

The mechanism underlying this effect is linked to the role of adenosine in bone metabolism. By inhibiting AK, this compound increases the concentration of adenosine, which can then act on adenosine receptors on osteoclast precursors, promoting their differentiation and activity.

Regulation of Gene Expression in Osteoclast Differentiation

The induction of osteoclastogenesis by this compound is accompanied by significant changes in the expression of key genes that regulate osteoclast differentiation and function. Studies have shown that treatment of bone marrow macrophages with this compound leads to the upregulation of several critical osteoclast-specific genes. spandidos-publications.com

Specifically, the expression of genes such as tartrate-resistant acid phosphatase (TRAP), nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), and proto-oncogene c-Fos (c-FOS) was found to be significantly increased in the presence of this compound. spandidos-publications.com NFATc1 is considered a master regulator of osteoclast differentiation, and its upregulation is a pivotal step in this process.

Furthermore, the expression of genes associated with the resorptive function of osteoclasts, including matrix metallopeptidase 9 (MMP9), cathepsin K (CtsK), proto-oncogene tyrosine-protein kinase Src (c-Src), and calcitonin receptor (CTR), was also elevated following treatment with this compound. spandidos-publications.com These genes encode for proteins that are essential for the degradation of the bone matrix and the regulation of osteoclast activity.

The table below summarizes the observed changes in the relative mRNA expression of these key genes in osteoclasts treated with this compound.

| Gene | Function in Osteoclasts | Effect of this compound Treatment on mRNA Expression |

|---|---|---|

| TRAP (Tartrate-Resistant Acid Phosphatase) | Marker of osteoclast differentiation | Upregulated |

| NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) | Master regulator of osteoclast differentiation | Upregulated |

| c-FOS (Proto-oncogene c-Fos) | Transcription factor involved in osteoclast differentiation | Upregulated |

| MMP9 (Matrix Metallopeptidase 9) | Enzyme involved in bone matrix degradation | Upregulated |

| CtsK (Cathepsin K) | Protease essential for bone resorption | Upregulated |

| c-Src (Proto-oncogene tyrosine-protein kinase Src) | Kinase crucial for osteoclast function and bone resorption | Upregulated |

| CTR (Calcitonin Receptor) | Receptor involved in regulating osteoclast activity | Upregulated |

Role in Cellular Energy Metabolism and Cytoprotection

Regulation of ATP Production and Cellular Energy State

This compound dihydrochloride, through its inhibition of adenosine kinase, plays a significant role in modulating cellular energy metabolism, particularly under conditions of cellular stress such as hypoxia. Adenosine kinase is a key enzyme that phosphorylates adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine levels.

Under hypoxic conditions, cells experience a deficit in oxygen, leading to a decrease in ATP production through oxidative phosphorylation. In this scenario, cells can utilize alternative pathways to generate ATP. One such mechanism involves the use of purine (B94841) nucleosides like adenosine and inosine (B1671953) as substrates for ATP synthesis.

Protective Effects in Ischemia-Reperfusion Injury

The role of this compound dihydrochloride in ischemia-reperfusion injury is complex and context-dependent. Ischemia-reperfusion injury is the tissue damage caused when blood supply returns to tissue after a period of ischemia or lack of oxygen.

In an in vitro model of liver ischemia-reperfusion injury, the addition of adenosine and inosine was shown to have cytoprotective effects. spandidos-publications.comnih.govnih.gov However, the presence of this compound significantly reversed this protective effect. spandidos-publications.comnih.govnih.gov This finding indicates that the cytoprotection afforded by adenosine and inosine in this model is at least partially dependent on their metabolism via adenosine kinase to generate ATP. By blocking this enzyme, this compound negates the beneficial effects of these purine nucleosides in protecting liver cells from ischemia-reperfusion-induced damage.

Regarding the protective effects of this compound in a middle cerebral artery occlusion (MCAO) model, a common in vivo model for studying ischemic stroke, no specific preclinical studies investigating the direct effects of this compound dihydrochloride were identified in the conducted search. Therefore, its role in this specific model of cerebral ischemia-reperfusion injury remains to be elucidated.

Advanced Research Methodologies and Translational Studies on Abt 702 Dihydrochloride

In Vitro Experimental Paradigms

Enzyme Kinetic Studies with Recombinant and Native Adenosine (B11128) Kinase

ABT-702 dihydrochloride (B599025) has been extensively characterized as a potent inhibitor of adenosine kinase (AK). Enzyme kinetic studies have been fundamental in defining its inhibitory profile. Research has demonstrated that this compound is a powerful inhibitor of AK, with an IC50 value of 1.7 nM. spandidos-publications.com Its potency is consistent across various forms of the enzyme, including native human AK from the placenta, two recombinant human isoforms (AKlong and AKshort), and AK from the brains of monkeys, dogs, rats, and mice, all showing an IC50 of approximately 1.5 ± 0.3 nM. spandidos-publications.com

Kinetic analyses have revealed that the inhibition of AK by this compound is competitive with respect to adenosine. This indicates that this compound directly competes with the natural substrate, adenosine, for binding to the active site of the enzyme. Conversely, the inhibition is noncompetitive with respect to MgATP2-, the co-substrate in the phosphorylation reaction. spandidos-publications.com Further studies have also shown that the inhibitory action of this compound on AK is reversible. spandidos-publications.com This characteristic is significant as it suggests that the compound's effect can be modulated and is not permanent.

| Enzyme Source | Inhibitory Concentration (IC50) |

|---|---|

| Adenosine Kinase (General) | 1.7 nM |

| Native Human AK (Placenta) | ~1.5 nM |

| Human Recombinant AK (long and short isoforms) | ~1.5 nM |

| Monkey, Dog, Rat, and Mouse Brain AK | ~1.5 nM |

Cellular Assays for Intracellular Adenosine Kinase Activity (e.g., IMR-32 human neuroblastoma cells)

To ascertain the efficacy of this compound within a cellular context, researchers have utilized cellular assays, prominently featuring the IMR-32 human neuroblastoma cell line. These experiments are crucial for demonstrating that the compound can penetrate the cell membrane and exert its inhibitory effect on intracellular adenosine kinase.

In studies using intact IMR-32 cells, this compound demonstrated potent inhibition of intracellular AK activity with an IC50 value of 51 nM. spandidos-publications.com While this value is higher than the IC50 observed in cell-free enzyme assays, it robustly confirms the cell permeability of this compound and its ability to engage its intracellular target effectively. The capacity to inhibit AK within intact cells is a critical prerequisite for the compound's potential therapeutic utility, as it validates that the observed enzymatic inhibition translates to a functional effect in a living system.

Gene Expression and Protein Level Analyses (e.g., Western Blot, Real-Time PCR, Immuno-staining)

The molecular effects of this compound have been investigated through various analytical techniques aimed at quantifying changes in gene and protein expression. These methodologies are critical for understanding the downstream consequences of adenosine kinase inhibition.

In a study focused on diabetic retinopathy, retinal inflammation was assessed in diabetic mice treated with this compound. nih.gov The methodologies employed included Western blot, Real-Time PCR, and immunostaining. nih.gov These analyses revealed that at 16 weeks, diabetic mice exhibited significant retinal inflammation, characterized by the upregulation of markers such as Iba1, TNF-α, and ICAM1. nih.gov Treatment with this compound was found to lower the expression of these inflammatory markers compared to vehicle-treated control animals. nih.gov

Another investigation into the cardioprotective effects of this compound utilized Western blot and real-time PCR to examine cardiac adenosine kinase. nih.gov The findings indicated that this compound treatment led to a significant reduction in cardiac AK protein levels between 24 and 72 hours after administration. nih.gov Interestingly, this was not accompanied by a change in AK mRNA levels, suggesting that the regulatory effect of this compound on AK occurs at the post-transcriptional level, specifically through a proteasome-dependent degradation of the AK protein. nih.gov

| Technique | Model System | Key Findings | Reference |

|---|---|---|---|

| Western Blot, Real-Time PCR, Immunostaining | Diabetic Retinopathy in Mice | This compound treatment reduced the upregulation of inflammatory markers (Iba1, TNF-α, ICAM1). | nih.gov |

| Western Blot, Real-Time PCR | Mouse Cardiac Tissue | This compound reduced cardiac AK protein levels without altering AK mRNA levels, indicating post-transcriptional regulation. | nih.gov |

Microglial Cell Culture Models for Neuroinflammation Studies (e.g., LPS-activated, AGA-treated)

Microglial cells, the resident immune cells of the central nervous system, play a pivotal role in neuroinflammation. To investigate the anti-inflammatory potential of this compound, researchers have employed in vitro models using cultured microglial cells activated by inflammatory stimuli.

One such model involves the use of Amadori-glycated-albumin (AGA), which is relevant to diabetic complications. In a study on diabetic retinopathy, the role of A2A adenosine receptor signaling in the anti-inflammatory effect of this compound was analyzed in AGA-treated microglial cells. nih.gov The results demonstrated that the anti-inflammatory action of this compound was, in part, mediated by the blockade of TNF-α release, an effect that was supported by the involvement of adenosine signaling. nih.gov

While not directly testing this compound, studies on lipopolysaccharide (LPS)-activated microglia provide a relevant framework. LPS is a potent inducer of inflammation in microglia, leading to the release of pro-inflammatory cytokines like TNF-α. The established anti-inflammatory effects of adenosine suggest that by increasing local adenosine concentrations, this compound would likely attenuate the inflammatory response in LPS-activated microglia.

Osteoclast Differentiation and Resorption Assays using Bone Marrow-Derived Macrophages

Recent research has uncovered a role for adenosine kinase in bone metabolism, specifically in the process of osteoclastogenesis. Osteoclasts, which are derived from bone marrow macrophages, are responsible for bone resorption.

A key study investigated the effects of both genetic and pharmacological inhibition of adenosine kinase on bone marrow macrophages (BMMs). researchgate.net To assess osteoclast differentiation, BMMs were cultured in the presence of M-CSF and RANKL, key factors for osteoclast formation. The study found that pharmacological inhibition of AK using this compound (at a concentration of 100 nM) significantly induced the formation of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts, which are mature, bone-resorbing cells. researchgate.net

Furthermore, the study examined the expression of genes associated with osteoclast function. Treatment with this compound led to a significant increase in the mRNA expression of TRAP and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclast differentiation. researchgate.net These findings indicate that inhibition of adenosine kinase by this compound promotes osteoclast differentiation and suggests a potential role for this pathway in regulating bone resorption. researchgate.net

| Assay | Cell Type | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| Osteoclast Differentiation (TRAP staining) | Bone Marrow Macrophages | 100 nM this compound | Significant increase in TRAP-positive osteoclast formation. | researchgate.net |

| Gene Expression (Real-Time PCR) | Bone Marrow Macrophages | 100 nM this compound | Significant increase in TRAP and NFATc1 mRNA expression. | researchgate.net |

Organ/Tissue Ex Vivo Perfusion Models (e.g., isolated arterioles)

To bridge the gap between in vitro cell culture and in vivo studies, ex vivo organ and tissue perfusion models offer a more physiologically relevant system to study the effects of pharmacological agents. The use of isolated arterioles has been particularly valuable in cardiovascular research.

A study investigating vascular function in a rat model of heart failure with preserved ejection fraction (HFpEF) utilized an ex vivo model of isolated arterioles. frontiersin.orgnih.gov This research revealed that impaired conducted vasodilation was associated with increased vascular expression of adenosine kinase. frontiersin.orgnih.gov

In this ex vivo setting, isolated arterioles from both rats and humans were incubated with this compound at a concentration of 0.1 µmol/L. The results showed that inhibition of adenosine kinase with this compound significantly augmented conducted vasodilation. frontiersin.orgnih.gov This finding suggests that by increasing local adenosine levels, this compound can enhance this important microvascular function, which is crucial for matching blood flow to the metabolic demands of tissues. This research highlights the potential of adenosine kinase inhibition as a therapeutic strategy for conditions characterized by microvascular dysfunction. frontiersin.orgnih.gov

In Vivo Animal Model Investigations

The therapeutic potential of this compound dihydrochloride, a potent and selective non-nucleoside adenosine kinase inhibitor, has been extensively evaluated across a range of preclinical in vivo animal models. These studies have been crucial in elucidating its mechanisms of action and establishing its efficacy in various pathological conditions, from nociceptive pain to chronic diseases.

This compound has demonstrated significant antinociceptive properties in models of acute somatic pain. In the mouse hot-plate test, a common model for assessing thermal pain, orally and intraperitoneally administered this compound was fully efficacious in reducing the pain response proquest.com. The compound's analgesic effects were also observed in a visceral pain model, the phenyl-p-quinone-induced abdominal constriction assay, where it produced a dose-dependent reduction in nociceptive behavior proquest.com. Further investigation revealed that the antinociceptive effects in the hot-plate assay were mediated by the adenosine A(1) receptor, as they were blocked by an A(1)-selective antagonist, but not by A(2A) or peripheral adenosine receptor antagonists proquest.com.

Table 1: Efficacy of this compound in Behavioral Pain Models

| Model | Species | Key Finding | Efficacy (ED₅₀) | Mechanism |

|---|---|---|---|---|

| Hot-Plate Test | Mouse | Reduced acute somatic thermal nociception proquest.com | 8 µmol/kg (i.p.); 65 µmol/kg (p.o.) proquest.com | Adenosine A₁ receptor-mediated proquest.com |

| Abdominal Constriction Assay | Mouse | Dose-dependently reduced visceral nociception proquest.com | Not specified | Not specified |

The efficacy of this compound extends to more complex and persistent pain states. Studies using electrophysiological recordings in anesthetized rats have shown that this compound produces a marked inhibition of noxious evoked neuronal activity in both inflammatory and neuropathic states nih.gov. In the carrageenan-induced inflammation model, this compound inhibited the postdischarge, wind-up, and C-fibre evoked responses of wide dynamic range (WDR) neurons nih.govnih.gov. Similar inhibitory effects were observed in a peripheral nerve injury model (L5/L6 spinal nerve ligation), where this compound also reduced mechanical and thermal evoked responses nih.govnih.gov. Notably, the compound produced a significantly greater inhibition of these neuronal responses in nerve-injured rats compared to sham controls, suggesting a plasticity in the endogenous adenosine-mediated inhibitory system following nerve injury nih.govnih.gov.

Table 2: Effects of this compound on Neuronal Activity in Pain Models

| Model | Species | Neuronal Responses Inhibited | Key Observation |

|---|---|---|---|

| Carrageenan Inflammation | Rat | Postdischarge, wind-up, C-fibre evoked responses nih.govnih.gov | Tended to produce greater effects after inflammation, but not statistically significant nih.govnih.gov. |

| Peripheral Nerve Injury (SNL) | Rat | Postdischarge, wind-up, C-fibre, mechanical, and thermal evoked responses nih.govnih.gov | Produced significantly greater inhibition in nerve-injured rats compared to sham controls nih.govnih.gov. |

In the rat adjuvant arthritis model, a widely used paradigm for chronic inflammatory arthritis, this compound demonstrated significant anti-inflammatory and chondroprotective effects nih.gov. Treatment with this compound significantly inhibited the clinical, radiographic, and histologic evidence of the disease nih.gov. Specifically, it reduced paw volume and markedly decreased the bone and cartilage destruction associated with the condition nih.gov. The mechanism behind this joint protection is linked to the suppression of matrix metalloproteinase gene expression, as this compound was shown to suppress collagenase and stromelysin gene expression in joint samples. This effect was associated with a decrease in activator protein-1 and nuclear factor-kappaB binding activity nih.gov. The anti-inflammatory action was confirmed to be mediated by endogenous adenosine, as co-administration of the adenosine receptor antagonist theophylline (B1681296) attenuated the beneficial effects of this compound nih.gov.

Table 3: Research Findings for this compound in Rat Adjuvant Arthritis Model

| Parameter Assessed | Finding | Mechanism of Action |

|---|---|---|

| Clinical Signs | Significantly inhibited arthritis as determined by paw volume nih.gov. | Mediated through endogenous adenosine release nih.gov. |

| Joint Destruction | Significantly decreased histologic and radiographic evidence of bone and cartilage destruction nih.gov. | Suppressed collagenase and stromelysin gene expression nih.gov. |

| Gene Expression | Decreased activator protein-1 and nuclear factor-kappaB binding activity nih.gov. | Related to suppressed transcription factor activation nih.gov. |

This compound has been investigated for its therapeutic potential in ocular diseases characterized by inflammation and neurotoxicity. In a streptozotocin-induced mouse model of diabetic retinopathy, treatment with this compound resulted in lower signs of retinal inflammation compared to control animals researchgate.net. The compound mitigated microglia activation, decreased the release of tumor necrosis factor-alpha (TNF-α), and reduced oxidative/nitrosative stress and retinal cell death researchgate.net. These findings point to a protective role for this compound in the pathogenesis of diabetic retinopathy researchgate.net.

Furthermore, in a mouse model of traumatic optic neuropathy, administration of this compound was shown to protect against retinal injury and reduce pro-inflammatory cytokines, suggesting its utility in attenuating inflammation and neurotoxicity following optic nerve trauma nih.govphysiology.org.

Table 4: Effects of this compound in Ocular Disease Models

| Model | Species | Key Research Findings |

|---|---|---|

| Streptozotocin-Induced Diabetic Retinopathy | Mouse | Mitigated microglia activation and decreased TNF-α release researchgate.net. Reduced oxidative/nitrosative stress and retinal cell death researchgate.net. |

| Traumatic Optic Neuropathy | Mouse | Protected against retinal injury induced by trauma nih.gov. Reduced pro-inflammatory cytokines nih.gov. Attenuated inflammation and neurotoxicity physiology.org. |

The role of this compound has been explored in the obese ZSF1 rat, an established animal model for heart failure with preserved ejection fraction (HFpEF) nih.govnih.gov. Research has shown that these rats, along with HFpEF patients, exhibit markedly reduced conducted vasodilation, which is associated with an increased vascular expression of adenosine kinase nih.govnih.gov. In vivo treatment of obese ZSF1 rats with this compound prevented the development of left ventricular (LV) diastolic dysfunction proquest.comnih.govnih.gov. In a crossover study design, the administration of this compound also augmented conducted vasodilation and improved existing LV diastolic function proquest.comnih.govnih.gov. Moreover, treatment with this compound led to a reduced expression of myocardial carbonic anhydrase 9 and collagen, which are surrogate markers for myocardial hypoxia, indicating improved myocardial perfusion proquest.comnih.govnih.gov.

Table 5: Cardiovascular Effects of this compound in Obese ZSF1 Rats (HFpEF Model)

| Parameter | Effect of this compound Treatment | Implication |

|---|---|---|

| LV Diastolic Function | Prevented and improved dysfunction proquest.comnih.govnih.gov. | Potential therapeutic for HFpEF. |

| Conducted Vasodilation | Significantly augmented proquest.comnih.govnih.gov. | Improved microvascular function. |

| Myocardial Hypoxia Markers | Reduced expression of carbonic anhydrase 9 and collagen proquest.comnih.govnih.gov. | Suggests improved myocardial perfusion. |

Investigations into the central nervous system effects of this compound have utilized electroencephalogram (EEG) and electromyogram (EMG) recordings to assess its impact on sleep architecture in rats. Sleep states are typically defined by distinct patterns in these recordings: wakefulness by low-amplitude, high-frequency EEG activity and high EMG tone; slow-wave sleep (SWS) by high-amplitude, low-frequency EEG activity; and REM sleep by wake-like EEG activity with a loss of muscle tone (atonia) nih.govjneurosci.orguzh.chnih.gov. Pharmacological studies in rats have shown that inhibition of adenosine kinase with this compound prolongs sleep and increases slow-wave activity (SWA), which is the spectral power of the EEG in the delta frequency range (0.5-4.5 Hz) nih.govjneurosci.orguzh.ch. Specifically, this compound was found to augment EEG slow waves, a key component of deep, restorative sleep nih.govresearcher.life.

Table 6: CNS Function Assessment of this compound in Sleep Studies

| Model | Species | Assessment Method | Key Finding |

|---|---|---|---|

| Sleep-Wake Cycle | Rat | EEG and EMG recordings nih.gov | Prolonged sleep and increased slow-wave activity (SWA) in the EEG uzh.ch. |

| Sleep Architecture | Rat | EEG analysis | Augmented EEG slow waves nih.govresearcher.life. |

Ischemia-Reperfusion Injury Models (e.g., middle cerebral artery occlusion)

Preclinical investigations into the neuroprotective potential of adenosine kinase inhibitors, such as this compound, often utilize models of ischemia-reperfusion injury to simulate the conditions of stroke. One of the most common and clinically relevant models is the transient middle cerebral artery occlusion (MCAO) model. In this model, a filament is temporarily inserted to block blood flow to the middle cerebral artery, leading to focal cerebral ischemia. The subsequent removal of the filament allows for reperfusion, initiating a cascade of inflammatory and neurodegenerative processes that mimic those seen in human ischemic stroke.

While direct studies of this compound in the MCAO model are not extensively detailed in the currently available literature, research on other potent adenosine kinase inhibitors provides a strong rationale for its potential therapeutic efficacy. Brain ischemia is known to cause a significant increase in extracellular adenosine, which in turn activates adenosine receptors to confer a degree of neuroprotection. nih.gov By inhibiting adenosine kinase, the primary enzyme responsible for adenosine metabolism, compounds like this compound can amplify and prolong the beneficial effects of this endogenous neuroprotective response. nih.gov

A study on the adenosine kinase inhibitor GP683 in a rat model of temporary MCAO demonstrated a significant reduction in infarct volume. nih.gov This finding suggests that the pharmacological strategy of inhibiting adenosine kinase holds therapeutic promise for the treatment of acute brain ischemia. nih.gov The neuroprotective effects are believed to stem from the enhanced activation of adenosine receptors, which can suppress the release of excitatory neurotransmitters like glutamate (B1630785), inhibit neutrophil activation, and block certain calcium channels, all of which are beneficial in the context of ischemia-reperfusion injury. ahajournals.org Therefore, it is hypothesized that this compound, as a potent adenosine kinase inhibitor, would likely demonstrate similar neuroprotective effects in preclinical models of focal cerebral ischemia.

| Parameter | Observation in Adenosine Kinase Inhibitor-Treated MCAO Models | Reference |

| Infarct Volume | Significant reduction observed with delayed treatment. | nih.gov |

| Mechanism | Enhancement of endogenous adenosine levels. | nih.govahajournals.org |

| Physiological Impact | No significant changes in body weight, neurological scores, or mortality were reported. | nih.gov |

| Behavioral Effects | No apparent behavioral side effects were observed. | nih.gov |

| Brain Temperature | The therapeutic effect was not associated with a decrease in brain temperature. | nih.gov |

Radioligand Imaging Techniques in Preclinical Research

Positron Emission Tomography (PET) for Adenosine A1 Receptor Binding (e.g., with 11C-MPDX)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of neurochemical processes, including receptor binding. In preclinical research on this compound, PET imaging with radioligands targeting the adenosine A1 receptor, such as 11C-MPDX, has been employed to understand the pharmacodynamic effects of adenosine kinase inhibition on the adenosine system.

Interestingly, studies investigating the impact of increased endogenous adenosine levels, achieved through the administration of this compound (in combination with ethanol), on 11C-MPDX binding revealed a paradoxical effect. Instead of the expected decrease in radioligand binding due to increased competition from endogenous adenosine, an increase in the cerebral uptake of 11C-MPDX was observed. This unexpected finding suggests a complex interaction between adenosine kinase inhibition, endogenous adenosine levels, and the binding characteristics of A1 receptor antagonists like 11C-MPDX. It is hypothesized that agonists and antagonists may bind to different sites on the A1 receptor, leading to allosteric interactions that could explain this phenomenon.

| Experimental Condition | Effect on 11C-MPDX Binding | Potential Explanation |

| Administration of this compound (with ethanol) | Increased cerebral uptake | Allosteric interactions between agonist and antagonist binding sites on the A1 receptor |

Application in Assessing Neuronal Activity and Metabolism (e.g., FDG PET)

18F-fluorodeoxy-D-glucose (FDG) PET is a widely used imaging technique to measure the regional cerebral metabolic rate of glucose, which serves as a proxy for neuronal activity. Preclinical studies have utilized FDG PET to assess the impact of this compound on brain function.

In a study involving rats, the administration of this compound did not lead to global changes in whole-brain FDG uptake. nih.gov However, a more detailed voxel-based analysis revealed significant regional effects. Specifically, treatment with this compound resulted in localized hypometabolism, with a notable decrease in FDG uptake observed in the cerebellum, as well as in mesencephalic regions and the medulla. nih.gov These findings are consistent with the known role of adenosine, acting through A1 receptors, in modulating neuronal activity in these brain regions. nih.gov The observed reduction in regional glucose metabolism following the inhibition of adenosine kinase by this compound provides in vivo evidence of its modulatory effects on neuronal function.

| Treatment | Whole-Brain FDG Uptake | Regional FDG Uptake | Affected Brain Regions | Reference |

| This compound | No significant effect | Significant hypometabolism | Cerebellum, mesencephalic regions, medulla | nih.gov |

Molecular and Cellular Signaling Pathways Affected by Abt 702 Dihydrochloride

Adenosine (B11128) Receptor-Mediated Signaling

The primary mechanism of action for ABT-702 is the inhibition of adenosine kinase, which leads to an increase in endogenous adenosine. axonmedchem.commedchemexpress.com This adenosine then acts on its various cell surface receptors to elicit physiological responses. nih.govnih.gov this compound itself is highly selective for the adenosine kinase enzyme, with significantly lower affinity for adenosine receptors or transport sites, ensuring that its effects are mediated through the modulation of natural adenosine levels. medchemexpress.comjneurosci.orgnih.gov

In Vitro Inhibitory Activity of this compound

| Target | Assay Condition | IC50 Value | Reference |

|---|---|---|---|

| Adenosine Kinase (AK) | Cell-free assay (rat brain cytosolic) | 1.7 nM | jneurosci.orgnih.gov |

| Adenosine Kinase (AK) | Intact IMR-32 human neuroblastoma cells | 51 nM | nih.gov |

| Human Adenosine Kinase (placenta) | Cell-free assay | 1.5 ± 0.3 nM | jneurosci.org |

Adenosine A1 Receptor Activation and its Role in Antinociception and Neuroprotection

The antinociceptive, or pain-reducing, effects of this compound are predominantly mediated through the activation of the adenosine A1 receptor subtype. nih.govnih.gov By increasing extracellular adenosine, this compound facilitates the activation of A1 receptors, which are known to play a crucial role in modulating sensory transmission in the dorsal horn of the spinal cord. nih.gov Studies have demonstrated that the antinociceptive effects of this compound in animal models of acute thermal pain can be blocked by the administration of A1-selective antagonists, such as cyclopentyltheophylline, confirming the central role of this receptor subtype. jneurosci.org The A1 receptor-mediated inhibitory effects on nociceptive pathways are more potent than on motor reflex pathways, which may contribute to a favorable analgesic profile. nih.gov

Furthermore, the activation of A1 receptors is a key component of neuroprotection. frontiersin.org Adenosine provides a homeostatic reduction in cellular excitability during periods of tissue stress or trauma. medchemexpress.com By inhibiting AK, this compound enhances these protective actions of adenosine in a site-specific manner. medchemexpress.com The interplay between the adenosinergic and glutamatergic systems is critical for this neuroprotective effect, as A1 receptor activation modulates the consequences of N-methyl-D-aspartate (NMDA) receptor activity. nih.gov

Adenosine A2A Receptor Signaling in Anti-inflammatory Effects

The anti-inflammatory properties of this compound involve signaling through adenosine A2A receptors. nih.gov Adenosine is recognized as a homeostatic agent that is released at sites of inflammation and tissue injury, where it exerts anti-inflammatory effects through interactions with its receptors. nih.gov Research in a model of diabetic retinopathy demonstrated that this compound treatment attenuated signs of retinal inflammation, including the upregulation of TNF-α and ICAM1. nih.gov The involvement of adenosine signaling in this anti-inflammatory effect was supported by experiments where an A2A receptor antagonist blocked the release of TNF-α in microglial cells. nih.govscispace.com In a rat model of adjuvant arthritis, the anti-inflammatory effects of this compound were attenuated by the general adenosine receptor antagonist theophylline (B1681296), further suggesting that the therapeutic action is mediated through endogenous adenosine release and subsequent receptor activation. nih.gov

Interplay with Other Adenosine Receptor Subtypes and Adenosine Transport Sites

This compound exhibits a high degree of selectivity for adenosine kinase over other components of the adenosine system. medchemexpress.com It is several orders of magnitude more selective for AK than for the adenosine A1, A2A, and A3 receptors, the adenosine transporter, and the enzyme adenosine deaminase. medchemexpress.comjneurosci.org This selectivity ensures that this compound's primary action is the elevation of endogenous adenosine rather than direct interaction with these other sites. jneurosci.org

Selectivity Profile of this compound

| Target Site | Selectivity vs. Adenosine Kinase | Reference |

|---|---|---|

| Adenosine A1 Receptor | Several orders of magnitude | medchemexpress.comjneurosci.org |

| Adenosine A2A Receptor | Several orders of magnitude | medchemexpress.comjneurosci.org |

| Adenosine A3 Receptor | Several orders of magnitude | medchemexpress.comjneurosci.org |

| Adenosine Transporter | Several orders of magnitude | medchemexpress.comjneurosci.org |

| Adenosine Deaminase | Several orders of magnitude | medchemexpress.comjneurosci.org |

| Other Receptors, Ion Channels, Enzymes | 1300- to 7700-fold | jneurosci.org |

An important aspect of this compound's mechanism is its interplay with adenosine transport. Research indicates that this compound inhibits intracellular AK, leading to an accumulation of intracellular adenosine. nih.gov This adenosine is then released from the cell into the extracellular space via equilibrative nucleoside transporters (ENTs). nih.gov This transporter-mediated release allows the adenosine to act on cell surface receptors like the A1 subtype to produce its effects. nih.gov This was demonstrated in studies where ENT inhibitors reversed the inhibitory effects of this compound on nociceptive pathways. nih.gov

Downstream Intracellular Cascades

The activation of adenosine receptors by the increased levels of adenosine resulting from this compound administration triggers downstream intracellular signaling cascades that ultimately mediate its pharmacological effects. These include the modulation of other neurotransmitter systems and the regulation of gene expression through transcription factors.

Modulation of NMDA Receptor Pathway

There is a significant functional interplay between the adenosine system and the N-methyl-D-aspartate (NMDA) receptor pathway. Activation of NMDA receptors has been shown to cause an accumulation of extracellular adenosine, an effect that is linked to the inhibition of adenosine kinase. nih.gov This suggests a reciprocal relationship where heightened NMDA receptor activity can increase the substrate for adenosine receptor activation.

The increased adenosine resulting from AK inhibition by this compound can, in turn, modulate NMDA receptor function, primarily through A1 receptors. nih.gov Activation of A1 receptors can inhibit glutamate (B1630785) release, thereby reducing the activation of NMDA receptors and providing a neuroprotective, feedback-inhibitory mechanism. jneurosci.org In states of neuropathic pain, where the NMDA receptor system is enhanced, increased NMDA receptor activation may lead to higher levels of adenosine release, potentially explaining the greater inhibitory effects observed with this compound in these conditions. nih.gov

Influence on Transcription Factor Activation (e.g., Activator Protein-1, Nuclear Factor-kappaB)

The anti-inflammatory and chondroprotective effects of this compound are associated with the suppression of key pro-inflammatory transcription factors. nih.gov In a study on rat adjuvant arthritis, treatment with this compound was shown to decrease the binding activity of both Activator Protein-1 (AP-1) and Nuclear Factor-kappaB (NF-kappaB) in joint samples. nih.gov These transcription factors are crucial regulators of genes involved in inflammation and tissue destruction, including matrix metalloproteinases like collagenase and stromelysin. nih.gov By suppressing the activation of AP-1 and NF-kappaB, this compound inhibits the expression of these destructive enzymes, which likely contributes to its observed joint-protective effects. nih.gov

Regulation of Matrix Metalloproteinase Gene Expression

This compound dihydrochloride (B599025), as a potent adenosine kinase inhibitor, indirectly influences the expression of matrix metalloproteinase (MMP) genes by increasing the localized concentration of adenosine. nih.govnih.gov Research has demonstrated that adenosine can modulate the secretion of MMPs, which are crucial enzymes in the degradation of the extracellular matrix. nih.govahajournals.org

Specifically, studies have shown that adenosine inhibits the secretion of MMP-9 from neutrophils. nih.govahajournals.org This inhibitory effect is primarily mediated through the A2a adenosine receptor and involves the cAMP/PKA/Ca2+ signaling pathway. nih.gov The activation of this pathway leads to a decrease in the release of MMP-9, which plays a significant role in tissue remodeling and inflammation. nih.govahajournals.org

Furthermore, certain adenosine analogues have been observed to induce significant changes in the expression of both MMPs and their inhibitors (TIMPs) in human skin fibroblasts. nih.gov For instance, treatment with the adenosine analogue 3-deazaadenosine (B1664127) resulted in a notable increase in collagenase activity, which was attributed to increased synthesis of the collagenase protein, decreased production of TIMP-1, and increased activity of the collagenase activator, stromelysin. nih.gov Conversely, the same treatment led to a decrease in gelatinase activity, partly due to an increased production of an inhibitor targeting gelatinase. nih.gov

These findings suggest that by elevating adenosine levels, this compound dihydrochloride can play a role in the complex regulation of MMP gene expression and activity, which is critical in various physiological and pathological processes, including inflammation and tissue remodeling. nih.govahajournals.orgnih.gov

Activation of ERK1/2 and P38 MAPK Pathways

The influence of this compound dihydrochloride on the Extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways is primarily indirect, stemming from its function as an adenosine kinase inhibitor. nih.govnih.gov By preventing the phosphorylation of adenosine to adenosine monophosphate (AMP), this compound effectively increases the extracellular concentration of adenosine. nih.gov This elevation in adenosine levels leads to the activation of adenosine receptors, which in turn can modulate downstream signaling cascades, including the ERK1/2 and p38 MAPK pathways.

Research has shown that the stimulation of the A2B adenosine receptor can inhibit the activation of ERK1/2 and p38 MAP kinases. nih.gov In one study, an A2B adenosine receptor-specific agonist was found to dramatically decrease the activation of ERK1/2 and p38 MAP kinases induced by RANKL. nih.gov This suggests that by increasing adenosine, this compound could potentially lead to an inhibitory effect on these pathways through A2B receptor stimulation.

The ERK1/2 and p38 MAPK pathways are key regulators of a multitude of cellular processes, including cell growth, differentiation, and apoptosis. imrpress.com The sustained activation of these pathways has been indicated as a requirement for growth inhibition in certain cell types, such as chondrocytes. nih.gov Therefore, the modulation of these pathways through increased adenosine levels by this compound dihydrochloride can have significant implications for cellular function.

PERK Pathway Modulation in Microglial Cells

The modulation of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway in microglial cells by this compound dihydrochloride is an area of interest due to the compound's known anti-inflammatory properties and the role of the PERK pathway in neuroinflammation. nih.govnih.gov As an adenosine kinase inhibitor, this compound increases local adenosine concentrations, which can influence microglial activity. nih.gov

Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammatory processes. nih.govnih.gov The PERK pathway is a key component of the unfolded protein response (UPR), which is activated in response to endoplasmic reticulum (ER) stress. researchgate.net Emerging evidence suggests that targeting the PERK pathway can attenuate neuroinflammation. nih.gov For instance, a PERK inhibitor has been shown to reduce the proinflammatory responses of microglia in the context of acute brain inflammation. nih.gov

Extracellular adenosine has been shown to have protective effects on microglia-like cells during simulated ischemic conditions. core.ac.uk While direct evidence linking this compound to PERK pathway modulation in microglia is still developing, the compound's ability to increase adenosine, a known modulator of microglial function, suggests a potential indirect regulatory role. nih.govcore.ac.uk Adenosine receptors are expressed by microglia and are involved in regulating microglial activation and inflammation. core.ac.uk Given that ER stress and the PERK pathway are implicated in neuroinflammatory conditions where microglia are key players, the modulation of this pathway through adenosine signaling represents a plausible mechanism for the therapeutic effects of this compound. nih.govfrontiersin.org

Comparative Analysis and Structure Activity Relationship Sar

Comparison with Other Adenosine (B11128) Kinase Inhibitors and Adenosine Analogues

ABT-702 distinguishes itself from other compounds through its high potency and remarkable selectivity. It potently inhibits adenosine kinase with an IC50 value of 1.7 nM selleckchem.commedchemexpress.commedchemexpress.com. This potency is comparable to or greater than other known AK inhibitors.

Comparison with Adenosine Kinase Inhibitors:

A variety of compounds, both nucleoside and non-nucleoside, have been identified as adenosine kinase inhibitors. This compound, a non-nucleoside inhibitor, demonstrates potent activity across multiple species and is equipotent in inhibiting native human AK and two human recombinant isoforms (AKlong and AKshort) medchemexpress.comresearchgate.net.

| Compound | Type | Potency (IC50) | Reference |

| This compound | Non-nucleoside | 1.7 nM | medchemexpress.commedchemexpress.com |

| A-134974 | Nucleoside | 60 pM | probechem.com |

| A-286501 | Nucleoside | 0.47 nM | medchemexpress.com |

| 5'-Iodotubercidin | Nucleoside | 26 nM | medchemexpress.comprobechem.com |

| GP3269 | Non-nucleoside | 11 nM | medchemexpress.com |

This table presents the half-maximal inhibitory concentration (IC50) values for various adenosine kinase inhibitors, indicating their potency.

A key advantage of this compound is its high selectivity. It shows several orders of magnitude greater selectivity for adenosine kinase over other sites of adenosine interaction, such as A1, A2A, and A3 adenosine receptors, the adenosine transporter, and adenosine deaminase medchemexpress.comresearchgate.netcaymanchem.com. This selectivity profile is crucial as it minimizes the non-specific effects that are often associated with direct-acting adenosine receptor agonists caymanchem.com.

Comparison with Adenosine Analogues (Receptor Agonists):

Direct-acting adenosine receptor agonists, such as N6-cyclopentyladenosine (CPA), CGS 21680, and N6-ethylcarboxamidoadenosine (NECA), also produce antinociceptive effects nih.gov. However, a comparative study demonstrated that these agonists produced significant antinociception only at doses that also impaired motor performance nih.gov. In contrast, novel AK inhibitors, including this compound, were found to block thermal hyperalgesia at doses that did not cause detectable effects on motor activity nih.gov. This highlights a significant therapeutic advantage of AK inhibitors like this compound, offering a better separation between desired analgesic effects and unwanted motor side effects compared to adenosine receptor agonists nih.gov.

Structural Determinants of Adenosine Kinase Selectivity and Potency

The chemical structure of this compound, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3,-d] pyrimidine, is fundamental to its potent and selective inhibitory activity nih.gov. As a non-nucleoside inhibitor, its structure differs significantly from adenosine and related nucleoside analogues apexbt.com.

Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to adenosine and a noncompetitive inhibitor with respect to MgATP2- researchgate.net. This indicates that this compound binds to the adenosine-binding site of the enzyme. The inhibition has also been shown to be reversible researchgate.net.

The key structural features contributing to its high affinity and selectivity include:

Pyridopyrimidine Core: This heterocyclic system serves as the central scaffold of the molecule.